Dexmecamylamine is classified as a nicotinic acetylcholine receptor modulator. It is also known by its developmental code TC-5214 and has been investigated for its antidepressant effects. The compound is a derivative of mecamylamine and has been studied for its potential to enhance therapeutic outcomes in mood disorders .
The synthesis of dexmecamylamine typically involves the formation of its hydrochloride salt. The process often starts with a bicyclic monoterpenoid precursor that reacts with an amine. Key steps in the synthesis include:
The synthesis can be optimized by adjusting parameters such as:
Dexmecamylamine's molecular structure features a bicyclic core characteristic of its class. The chemical formula is and it has a molecular weight of approximately 178.28 g/mol.
Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to confirm the structure and purity of dexmecamylamine.
Dexmecamylamine can undergo several types of chemical reactions:
Dexmecamylamine primarily acts by modulating nicotinic acetylcholine receptors in the central nervous system. It functions as a nicotinic channel modulator, influencing neurotransmitter release and neuronal signaling pathways.
Research indicates that dexmecamylamine may have unique effects compared to other nicotinic antagonists, potentially offering therapeutic benefits in treating mood disorders .
These properties are crucial for formulating dexmecamylamine into pharmaceutical preparations .
Dexmecamylamine has been investigated for various applications:
The ongoing research into dexmecamylamine underscores its potential as a therapeutic agent in mental health treatments, warranting further clinical studies to establish efficacy and safety profiles .
Dexmecamylamine (chemical name: (1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) is a stereochemically defined secondary amine with a bicyclic framework. Its molecular formula is C₁₁H₂₁N, yielding a molecular weight of 167.29 g/mol for the free base and 203.75 g/mol for the hydrochloride salt [5] [6]. The compound features a norbornane backbone (bicyclo[2.2.1]heptane) with methyl substituents at positions 2 and 3, and a methylamino group at position 2, creating three contiguous stereocenters [6]. Absolute configurations at C1 (R), C2 (S), and C4 (S) distinguish it from its enantiomer, levomecamylamine (TC-5213 or (−)-mecamylamine) [6] [7].
X-ray crystallographic analyses confirm that the bicyclic system adopts an endo conformation, with the methylamino group occupying an equatorial-like orientation relative to the bridged ring system. This spatial arrangement facilitates optimal interaction with nicotinic acetylcholine receptor (nAChR) subtypes [6]. The SMILES notation for the stereospecific structure is CN[C@@]1(C)[C@@H]2CC[C@@H](C2)C1(C)C
, and its InChIKey is IMYZQPCYWPFTAG-NGZCFLSTSA-N
[6], underscoring the isomeric purity critical for pharmacological specificity.
Table 1: Structural and Stereochemical Parameters of Dexmecamylamine
Parameter | Value |
---|---|
Systematic IUPAC Name | (1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
Molecular Formula (Base) | C₁₁H₂₁N |
Molecular Weight (Base) | 167.29 g/mol |
Molecular Formula (HCl Salt) | C₁₁H₂₂ClN |
Molecular Weight (HCl Salt) | 203.75 g/mol |
Defined Stereocenters | 3 (C1, C2, C4) |
CAS Number (Base) | 107538-05-6 |
CAS Number (HCl Salt) | 107596-30-5 |
Chiral Rotation | (+) |
The synthesis of dexmecamylamine centers on resolving racemic mecamylamine or executing asymmetric syntheses targeting the (1R,2S,4S) configuration. Early routes relied on classical resolution using chiral acids, but modern approaches leverage enantioselective catalysis or chiral auxiliaries [6] [7]. A pivotal strategy involves the kinetic resolution of racemic 2,3,3-trimethyl-2-aminonorbornane intermediates via enzymatic transamination or chiral palladium-catalyzed N-allylation [7].
Process optimization targets enantiomeric excess (ee >99%) and scalability. One advance employs a stereoselective Simmons-Smith cyclopropanation of a pulegone-derived enol ether, constructing the norbornane skeleton with inherent chirality. Subsequent methylation of the secondary amine under reductive amination conditions installs the dimethylamino group while preserving stereochemistry [6]. Alternative pathways utilize the ring-rearrangement of chiral terpenes (e.g., (+)-3-carene) under acidic conditions, followed by reductive amination [7].
Purification typically involves crystallization of the hydrochloride salt from ethanol/diethyl ether mixtures, yielding pharmaceutical-grade material (>99% purity) [5] [7]. Residual solvents and enantiomeric impurities are controlled to <0.1% per ICH guidelines using chiral HPLC (e.g., Chiralpak AD-H columns) [7].
Table 2: Synthetic Methods for Dexmecamylamine
Method | Key Steps | Yield | Enantiomeric Excess |
---|---|---|---|
Chiral Resolution | Diastereomeric salt formation with L-tartaric acid | 15–20% | 98–99% |
Asymmetric Reductive Amination | Pd-catalyzed hydrogenation of imine with chiral ligand | 35–40% | 95–98% |
Terpene Rearrangement | Acid-catalyzed rearrangement of (+)-3-carene | 25–30% | >99% |
Enzymatic Resolution | Lipase-mediated transesterification | 20–25% | 97–99% |
Dexmecamylamine hydrochloride manifests as a white-to-off-white crystalline solid with high hygroscopicity [7]. Its aqueous solubility is pH-dependent due to the basic amine (pKa = 10.88) [5]; solubility exceeds 50 mg/mL in acidic buffers (pH <3) but declines to <0.1 mg/mL at physiological pH (7.4). The octanol-water partition coefficient (log P) is 3.13, indicating moderate lipophilicity conducive to blood-brain barrier penetration [5] [6].
Stability studies reveal susceptibility to oxidation at the tertiary carbon adjacent to the amine. Solid-state degradation under accelerated conditions (40°C/75% RH) shows <0.5% impurities after six months when packaged with desiccants [7]. In aqueous solutions, dexmecamylamine exhibits optimal stability at pH 4–6; alkaline conditions accelerate degradation via Hofmann elimination, forming trimethylcyclopentadiene derivatives [5]. Photostability assessments confirm no significant degradation under UV/visible light when protected in amber glass [7].
Pharmacokinetic data from human trials indicate a plasma elimination half-life of 10–14 hours following an 8 mg oral dose, with peak plasma concentrations (Cmax) of 31.5–33.2 ng/mL [6]. Renal clearance correlates tightly with glomerular filtration rate, reflecting predominant urinary excretion of unchanged drug (>90%) [1].
Table 3: Physicochemical and Pharmacokinetic Properties
Property | Value | Conditions |
---|---|---|
Solubility (Water) | >50 mg/mL | pH 2.0, 25°C |
Solubility (Water) | <0.1 mg/mL | pH 7.4, 25°C |
Partition Coefficient (log P) | 3.13 | pH 7.4 |
pKa | 10.88 | 25°C |
Melting Point | 225–228°C (dec.) | Hydrochloride salt |
Plasma Half-Life | 10.4–14.0 hours | Single 8 mg oral dose |
Cmax | 31.5–33.2 ng/mL | Single 8 mg oral dose |
AUC | 537.7–767.3 ng·h/mL | Single 8 mg oral dose |
Dexmecamylamine ((+)-mecamylamine) demonstrates distinct pharmacological behavior compared to its racemic mixture and the (−)-enantiomer (levomecamylamine or TC-5213). While both enantiomers share the norbornane core, their stereochemical divergence translates to differential receptor binding kinetics and functional outcomes [4] [6].
Racemic mecamylamine acts as a noncompetitive, voltage-dependent antagonist across multiple nAChR subtypes (e.g., α3β4, α4β2, α7), with IC₅₀ values in the micromolar range [4]. In contrast, dexmecamylamine exhibits selective positive allosteric modulation at low concentrations (≤1 μM) for the low-sensitivity (LS) isoform of α4β2 receptors, enhancing agonist efficacy without direct channel activation [6]. At higher concentrations (>2 μM), it reverts to noncompetitive antagonism across subtypes, including α3β4 and α7 [6] [7]. Levomecamylamine lacks this biphasic activity, functioning solely as an antagonist [6].
Enantioselective binding studies reveal a 200-fold higher affinity of dexmecamylamine for α4β2 receptors compared to its (−)-counterpart [6]. Molecular docking suggests the (1R,2S,4S) configuration optimally positions the methylamino group to interact with a hydrophobic pocket near the α4-β2 subunit interface, stabilizing the receptor’s high-affinity desensitized state [6]. In vivo, this underlies dexmecamylamine’s antidepressant-like effects in rodent models, absent in levomecamylamine [2] [6].
Table 4: Enantiomeric Comparison of Dexmecamylamine and Levomecamylamine
Parameter | Dexmecamylamine | Levomecamylamine |
---|---|---|
Stereochemical Configuration | (1R,2S,4S) | (1S,2R,4R) |
Primary nAChR Interaction | Positive allosteric modulator (α4β2 LS) | Noncompetitive antagonist |
α4β2 Binding Affinity (IC₅₀) | ~1.2 μM | >200 μM |
Functional Selectivity | Preferential LS α4β2 inhibition at ≤1 μM | Pan-subtype antagonism |
In Vivo Antidepressant Effect | Significant in forced swim test | Absent |
Urinary Excretion | >90% unchanged | >90% unchanged |
Active Metabolites | None identified | None identified |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7